4-[2-(Trifluoromethyl)phenyl]oxan-4-amine
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Overview
Description
4-[2-(Trifluoromethyl)phenyl]oxan-4-amine is a chemical compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with appropriate amine precursors under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amination. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, ensuring consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]oxan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the oxan-4-amine moiety.
2-(Trifluoromethyl)phenylamine: Similar structure but lacks the oxan ring.
4-(Trifluoromethyl)phenylmethanamine: Similar structure but with a different amine substitution.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]oxan-4-amine is unique due to the combination of the trifluoromethyl group, phenyl ring, and oxan-4-amine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]oxan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11/h1-4H,5-8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINCQWIDASQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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